
5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol” is a chemical compound with a molecular weight of 310.37 . It is a derivative of the 3,4,5-trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
Molecular Structure Analysis
The TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . It is prominently present in the molecular structures of various research studies .Aplicaciones Científicas De Investigación
Antifungal Activities
Compounds derived from 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol have demonstrated significant antifungal properties. For example, the synthesis and antifungal activities of related compounds, such as 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole, showed their potential in inhibiting mycelia growth across various fungi species (Chen et al., 2007).
Antimicrobial and Antioxidant Agents
Studies have highlighted the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol derivatives via green chemistry processes. These derivatives exhibited promising antimicrobial and antioxidant activities, suggesting their potential in treating diseases like cancer, Parkinson’s, inflammation, and diabetes (Yarmohammadi et al., 2020).
Antioxidant Potential
The antioxidant potential of compounds like 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, which shares a similar structure with 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol, has been investigated. These compounds showed significant radical scavenging abilities and binding to oxidative stress-related protein targets (Shehzadi et al., 2018).
Photosensitive Agents
The related compound, 5-(bromopropoxyphenyl)-10,15,20-triphenylporphyrin, derived from 1,3,4-oxadiazole thiols, showed potential as a photosensitive agent, especially in medical applications like photodynamic therapy (Zheng et al., 2011).
Fungicidal Activities
Derivatives of 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol have been studied for their fungicidal activities. Compounds like 2-alkylthio-5-(3,4,5-tribenzyloxyphenyl)-1,3,4-oxadiazoles exhibited high efficacy against specific fungi strains (Long et al., 2006).
Mecanismo De Acción
Target of Action
The compound 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol belongs to the class of molecules that contain the Trimethoxyphenyl (TMP) group . This group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The tmp group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound may interact with its targets, leading to changes in their function and subsequent biological effects.
Biochemical Pathways
The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting The tmp group has been associated with anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties , indicating that it may affect multiple biochemical pathways.
Result of Action
The TMP group has been associated with diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects . Furthermore, select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Action Environment
The broad range of biological activities associated with the tmp group suggests that these compounds may be adaptable to various environments and conditions .
Safety and Hazards
The safety data sheet for a related compound, 3,4,5-Trimethoxyphenyl isothiocyanate, indicates that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to handle such compounds with appropriate personal protective equipment and in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3,4,5-triethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-4-17-10-7-9(13-15-16-14(21)20-13)8-11(18-5-2)12(10)19-6-3/h7-8H,4-6H2,1-3H3,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJZORVXNFXVIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NNC(=S)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2372156.png)
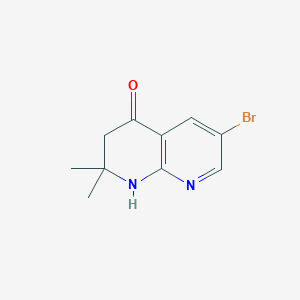

![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2372162.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2372163.png)
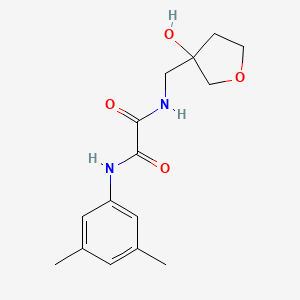
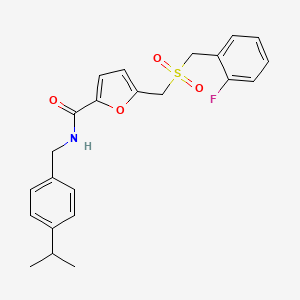
![1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2372169.png)

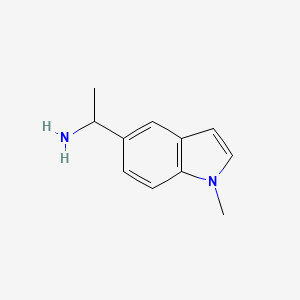
![2-(1,3-dioxoisoindol-2-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2372174.png)
![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2372175.png)
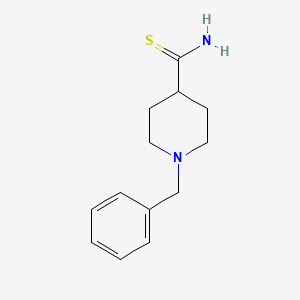
![3-methyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2372177.png)